Isohomohalichondrin B
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Overview
Description
Isohomohalichondrin B (this compound) is a polyether macrolide compound isolated from the marine sponge Lissodendoryx. It has garnered significant attention due to its potent anti-tumor activity and unique chemical structure. The molecular formula of this compound is C61H86O19, and it has a molecular weight of 1123.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isohomohalichondrin B involves complex multi-step organic reactions The initial steps typically include the formation of key intermediates through aldol condensation, followed by cyclization reactions to form the macrolide ring
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods. These methods often involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and improve yields.
Chemical Reactions Analysis
Types of Reactions
Isohomohalichondrin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties.
Scientific Research Applications
Isohomohalichondrin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and developing new synthetic methodologies.
Biology: Investigated for its role in cellular processes and its potential as a tool for studying cell cycle regulation.
Medicine: Explored for its anti-tumor activity and potential as a chemotherapeutic agent. It has shown efficacy against various cancer cell lines and is being studied for its mechanism of action and therapeutic potential.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound for quality control in drug manufacturing.
Mechanism of Action
Isohomohalichondrin B exerts its effects by inhibiting the binding of guanosine triphosphate (GTP) to tubulin, thereby preventing microtubule assembly. This leads to cell cycle perturbations, including delayed progression through the S-phase, a block in the G2M phase, and the induction of apoptosis in cancer cells . The compound targets the microtubule network, disrupting cellular division and leading to cell death.
Comparison with Similar Compounds
Isohomohalichondrin B is unique due to its potent anti-tumor activity and complex polyether macrolide structure. Similar compounds include:
Halichondrin B: Another polyether macrolide with similar anti-tumor properties.
Eribulin: A synthetic analog of Halichondrin B, used clinically as an anti-cancer agent.
Maytansine: A microtubule inhibitor with a different chemical structure but similar mechanism of action.
This compound stands out due to its unique structural features and the specific pathways it targets in cancer cells.
Properties
Molecular Formula |
C61H86O19 |
---|---|
Molecular Weight |
1123.3 g/mol |
InChI |
InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3/t27-,29+,30+,32+,34+,35-,36+,37-,38+,39+,40-,41-,42-,43+,44+,45+,46-,47-,48+,50+,51+,52+,53-,54+,55+,56+,57-,58+,59+,60-,61+/m1/s1 |
InChI Key |
WVWWZNXKZNACRW-MRQXMKSQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H]([C@H](O4)CC(=O)CCO)O)C)C)O[C@H]9C[C@H](C1=C)O2)C |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
Synonyms |
IHB cpd isohomohalichondrin B |
Origin of Product |
United States |
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